molecular formula C20H26O3 B5235068 1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5235068
M. Wt: 314.4 g/mol
InChI Key: WUSBCXBZBYQAEV-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C20H26O3 This compound is characterized by its complex structure, which includes multiple aromatic rings and ether linkages

Preparation Methods

The synthesis of 1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2,3-dimethylphenol with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.

    Etherification: The phenoxy intermediate is then reacted with 4-bromobutoxy-2-methoxy-4-methylbenzene in the presence of a base to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2,3-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene include:

  • 1-[4-(2,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
  • 1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene

These compounds share structural similarities but differ in the position of the methyl groups on the phenoxy ring. This difference can affect their chemical reactivity and biological activity, making this compound unique in its specific applications and effects.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-15-10-11-19(20(14-15)21-4)23-13-6-5-12-22-18-9-7-8-16(2)17(18)3/h7-11,14H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBCXBZBYQAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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